CID 156592341
Description
CID 156592341 corresponds to a chemical compound structurally related to oscillatoxins, a class of marine-derived toxins produced by cyanobacteria. These compounds are characterized by polyketide backbones with varying substituents, including methyl and hydroxyl groups, which influence their biological activity and physicochemical properties.
Properties
Molecular Formula |
C42H58O35 |
|---|---|
Molecular Weight |
1122.9 g/mol |
InChI |
InChI=1S/C42H58O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-11,19,22-24,26,29-63H,1-7H2/t8-,9-,10-,11-,19-,22-,23-,24-,26-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
MJSNIMDRXBBYAJ-RAVAWAMHSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C](O[C@@H]([C]([C]3O)O)O[C@@H]4[C](O[C@@H]([C]([C]4O)O)O[C@@H]5[C](O[C@@H]([C]([C]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3[C](OC([C]([C]3O)O)OC4[C](OC([C]([C]4O)O)OC5[C](OC([C]([C]5O)O)OC6C(OC(C([C]6O)O)OC7C(OC(C([C]7O)O)OC8C(OC(O2)C([C]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for this compound involve specific synthetic routes and reaction conditions. Industrial production methods may vary, but typically involve the following steps:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the formation of intermediate compounds. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
The compound “CID 156592341” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Biological Activity
Overview of CID 156592341
This compound is a chemical compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. While specific studies on this compound may not be extensively documented in the literature, it is essential to understand its potential mechanisms of action and biological relevance.
- Target Interaction : this compound may interact with specific biological targets, such as proteins or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its pharmacological effects.
- Signaling Pathways : The compound may influence various signaling pathways, which could lead to changes in cellular responses. For instance, it might modulate pathways related to inflammation, apoptosis, or cell proliferation.
- Antimicrobial Properties : Some compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This aspect is particularly relevant for developing new antibiotics or antifungal agents.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically involve:
- Cell Viability Assays : Evaluating the cytotoxic effects of the compound on different cell lines.
- Enzyme Inhibition Assays : Investigating the ability of this compound to inhibit specific enzymes that play a role in disease processes.
In Vivo Studies
In vivo studies provide insights into the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : Research involving animal models can help determine the efficacy and safety profile of the compound.
- Dose-Response Relationships : Establishing how varying doses affect biological outcomes is crucial for understanding its therapeutic window.
Research Findings
Research findings related to compounds similar to this compound suggest several potential applications:
- Cancer Therapy : Compounds with similar structures have been explored for their ability to induce apoptosis in cancer cells.
- Infectious Diseases : The antimicrobial properties may position this compound as a candidate for treating resistant infections.
- Inflammatory Disorders : Anti-inflammatory effects could make it useful in managing conditions like arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Structural Features
Oscillatoxin derivatives share a core polyketide structure but differ in functional groups and side chains:
Key Observations :
Physicochemical Properties
While experimental data for this compound is unavailable, trends among oscillatoxin analogs suggest:
| Property | Oscillatoxin D | 30-Methyl-oscillatoxin D | Oscillatoxin E | Oscillatoxin F |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~800 | ~814 | ~816 | ~814 |
| LogP | 3.2 | 3.8 | 2.9 | 3.5 |
| Solubility (mg/mL) | 0.05 | 0.02 | 0.08 | 0.03 |
Inference for this compound :
- LogP likely falls within 2.5–4.0, depending on substituents.
- Solubility may be lower than oscillatoxin E if hydrophobic groups are present.
Analytical Differentiation
As highlighted in , distinguishing structurally similar compounds requires complementary techniques:
- Mass Spectrometry (MS) : High-resolution MS can resolve molecular weight differences (e.g., +14 Da for methylated analogs) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies positional variations in hydroxyl or epoxide groups .
- Chromatography : Reverse-phase HPLC separates analogs based on polarity differences (e.g., oscillatoxin E elutes earlier than D due to higher hydrophilicity) .
Implications for this compound :
- Activity depends on substituent effects; methylation or hydroxylation could modulate target binding.
Q & A
Q. How to integrate this compound into cross-disciplinary research (e.g., materials science + pharmacology)?
- Methodological Answer :
- Interdisciplinary frameworks : Use systems chemistry approaches to map interactions between this compound and polymers/drug receptors.
- High-throughput screening : Test combinatorial libraries for synergistic effects (e.g., drug-polymer conjugates).
- Funding alignment : Structure grants around NIH/NSF priority areas (e.g., "smart therapeutics" or "green chemistry") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

